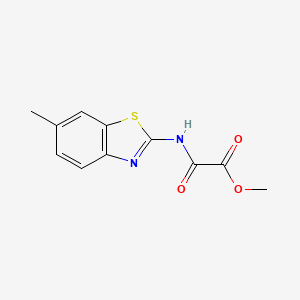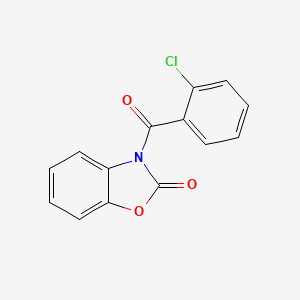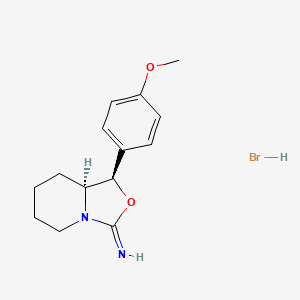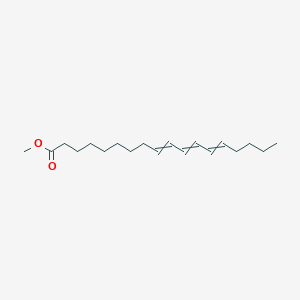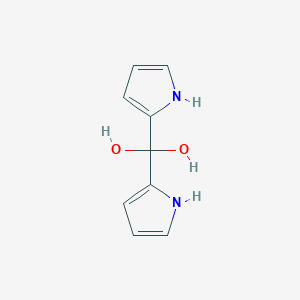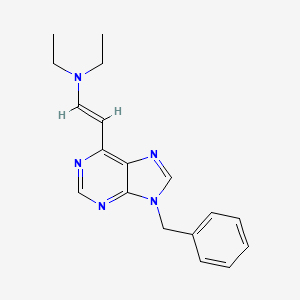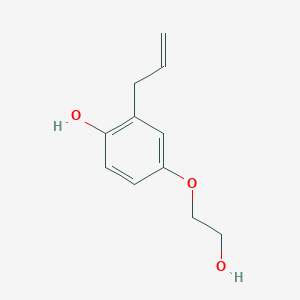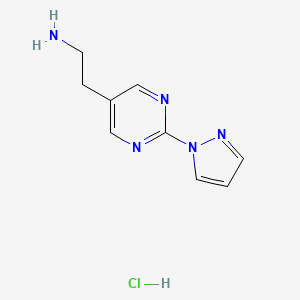
2-(2-(1H-Pyrazol-1-YL)pyrimidin-5-YL)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(1H-Pyrazol-1-YL)pyrimidin-5-YL)ethanamine hydrochloride is a compound that belongs to the class of heterocyclic organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1H-Pyrazol-1-YL)pyrimidin-5-YL)ethanamine hydrochloride typically involves the formation of the pyrazole and pyrimidine rings followed by their coupling. One common method involves the reaction of 2-chloropyrimidine with 1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-(1H-Pyrazol-1-YL)pyrimidin-5-YL)ethanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Oxidation and Reduction: The pyrazole and pyrimidine rings can undergo oxidation and reduction under appropriate conditions.
Coupling Reactions: The compound can be involved in cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Catalysts like palladium or copper in the presence of ligands.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex heterocyclic compounds .
Scientific Research Applications
2-(2-(1H-Pyrazol-1-YL)pyrimidin-5-YL)ethanamine hydrochloride has several scientific research applications:
Coordination Chemistry: It acts as a tridentate ligand for the synthesis of transition metal coordination compounds.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the development of functional materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(2-(1H-Pyrazol-1-YL)pyrimidin-5-YL)ethanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic structure allows it to form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity and function . Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Pyrazol-1-yl)pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidine: Features additional methyl groups on the pyrazole ring.
4-(1H-Pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidine: Another hybrid structure with different substitution patterns.
Uniqueness
2-(2-(1H-Pyrazol-1-YL)pyrimidin-5-YL)ethanamine hydrochloride is unique due to its specific arrangement of the pyrazole and pyrimidine rings, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in coordination chemistry and drug design .
Properties
CAS No. |
1196154-62-7 |
|---|---|
Molecular Formula |
C9H12ClN5 |
Molecular Weight |
225.68 g/mol |
IUPAC Name |
2-(2-pyrazol-1-ylpyrimidin-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H11N5.ClH/c10-3-2-8-6-11-9(12-7-8)14-5-1-4-13-14;/h1,4-7H,2-3,10H2;1H |
InChI Key |
GSVDJSCALAENBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=NC=C(C=N2)CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


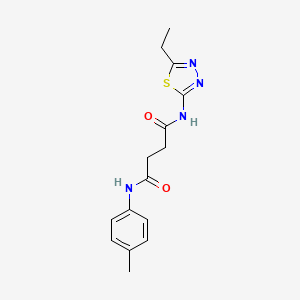

![2,2'-disulfanediylbis[N-(naphthalen-1-yl)acetamide]](/img/structure/B14174211.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 2-bromo-6-[[(1,1-dimethylethoxy)carbonyl]oxy]-, 1,1-dimethylethyl ester](/img/structure/B14174219.png)

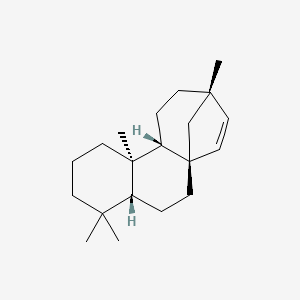
![1-Benzyl-2-[(2,4-dichlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14174237.png)
